![molecular formula C22H25N3O3S B2657490 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034351-32-9](/img/structure/B2657490.png)
2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a phenyl group, a pyrazol group, and an acetamide group. These groups are common in many pharmaceuticals and could suggest that this compound has medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound likely involves multiple rings, given the presence of the phenyl and pyrazol groups. The isopropylsulfonyl group likely adds polarity to the molecule .Chemical Reactions Analysis
Again, without specific information, it’s hard to say. But compounds with these functional groups can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic addition, and more .Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives led to the synthesis of novel Co(II) and Cu(II) coordination complexes, showcasing the impact of hydrogen bonding on self-assembly processes. These complexes demonstrated significant antioxidant activity, suggesting their potential application in developing antioxidant agents (Chkirate et al., 2019).
Glutaminase Inhibitors for Cancer Treatment
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, incorporating acetamide structures, have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs attenuated the growth of human lymphoma B cells, indicating their potential as therapeutic agents against cancer (Shukla et al., 2012).
Corrosion Inhibitors
Acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. These compounds showed promising inhibition efficiencies in both acidic and oil medium, indicating their application in corrosion prevention (Yıldırım & Çetin, 2008).
Antitumor Activities
Acetamide, pyrrole, and pyrazole derivatives containing a pyrazole moiety have been synthesized and evaluated for their antitumor activity. Some compounds were found to be more effective than doxorubicin, a reference drug, suggesting their potential in cancer therapy (Alqasoumi et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-17(2)29(27,28)21-10-8-18(9-11-21)14-22(26)23-12-13-25-16-20(15-24-25)19-6-4-3-5-7-19/h3-11,15-17H,12-14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMNQJRWIWKPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.